While DFS is not widely used in scientific research, it has been explored for potential applications in material science due to its unique properties:
Difurfuryl sulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S. It is characterized by a structure that includes two furfuryl groups linked by a sulfur atom. This compound is known for its distinctive aroma, often associated with roasted coffee, and is utilized in various applications ranging from flavoring agents to potential pharmaceutical uses. Its molecular structure contributes to its unique properties, making it a subject of interest in both industrial and research settings .
The primary application of difurfuryl sulfide lies in its role as a flavoring agent. The presence of the furan rings and the sulfide bridge contributes to its characteristic odor profile, described as earthy, mushroom-like with roasted meaty undertones, cocoa and coffee with nutty nuances. It is used in edible flavor blends for coffee, cocoa, sesame oil, and meat [].
Difurfuryl sulfide can be synthesized through several methods:
Difurfuryl sulfide finds applications in various fields:
Its versatility makes it valuable across different sectors .
Studies on the interactions of difurfuryl sulfide with other compounds have revealed insights into its reactivity and potential applications. For instance, research has shown how difurfuryl sulfide interacts with cyclodextrins to enhance stability and bioavailability in pharmaceutical formulations. Such interactions are critical for developing effective delivery systems for active ingredients .
Difurfuryl sulfide shares similarities with several other sulfur-containing organic compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
Furfuryl Mercaptan | C₄H₄O₂S | A simpler structure; used for flavoring | Stronger odor profile; less complex than difurfuryl sulfide |
Furfuryl Disulfide | C₈H₈O₂S₂ | Contains two sulfur atoms; used in polymer synthesis | More reactive due to additional sulfur atom |
Thioether Derivatives | Variable | General class containing sulfur; diverse applications | Varied structures lead to different properties |
Difurfuryl sulfide is unique due to its dual furfuryl groups, which contribute to its distinct aroma and reactivity compared to these similar compounds .
Difurfuryl sulfide (C₁₀H₁₀O₂S), first synthesized in the early 20th century, emerged as a compound of interest due to its distinctive sulfurous aroma. Early methods, such as the reaction of furfural with sodium sulfhydrate (NaSH) in the 1930s, laid the groundwork for its production. By the 1990s, advancements in organosulfur chemistry enabled more efficient syntheses, including the use of furfurylmercaptan and dimethyl sulfoxide (DMSO) under reflux conditions. Patents from the 2010s, such as CN101891717A, introduced alkaline-mediated etherification of furfuryl bromide and furfurylmercaptan, achieving higher yields (>90%). These innovations reflect the compound’s evolving role from a laboratory curiosity to an industrial flavorant.
Difurfuryl sulfide’s significance stems from its dual functionality: a sulfur atom bridging two furan rings. This structure grants unique reactivity, enabling applications in polymer chemistry (e.g., enhancing thermal stability in resins) and agrochemicals (e.g., eco-friendly pesticides). Its role in flavor science is particularly notable; the compound imparts roasted coffee and meaty notes at concentrations as low as 0.01 ppm. Studies on its degradation pathways, such as oxidation to sulfoxides, have also informed food preservation strategies.
Recent research focuses on three areas:
The foundational methods for synthesizing difurfuryl sulfide rely on nucleophilic substitution and condensation reactions involving furan derivatives. One classical approach involves the reaction of 2-furyl-methanethiol with furfuryl bromide in the presence of ethanolic potassium hydroxide (KOH) and ether as solvents. This method, which achieves an 86% yield under reflux conditions, utilizes rhenium oxybromide (ReOBr) as a catalyst to facilitate the chemoselective formation of the sulfide bond [1]. The reaction mechanism proceeds via deprotonation of the thiol group by KOH, followed by nucleophilic attack on the furfuryl bromide (Figure 1).
Another traditional route involves the hydrolysis of thiourea-furfuryl chloride adducts. In this method, furfuryl chloride reacts with thiourea to form an intermediate, which is subsequently hydrolyzed to yield furfuryl mercaptan [4] [6]. This mercaptan is then oxidized or coupled to produce difurfuryl sulfide. While this pathway is effective, it requires careful control of reaction conditions to avoid polymerization, a common side reaction in the presence of mineral acids [4].
Starting Materials | Reagents/Catalysts | Solvents | Yield |
---|---|---|---|
2-Furyl-methanethiol | KOH, ReOBr | Ethanol, Ether | 86% [1] |
Furfuryl chloride, Thiourea | Hydrolysis agents | Water | N/A [4] |
Recent advancements have focused on improving efficiency and selectivity through radical-mediated reactions and cross-coupling strategies. A notable modern method employs di-tert-butyl peroxide (DTBP) as a radical initiator to facilitate the C–H sulfurization of bis(2-methyl-3-furyl)disulfide with cyclic ethers such as tetrahydrofuran (THF) and 1,4-dioxane [2]. Conducted in a pressure vessel at 120°C for 24 hours, this approach eliminates the need for transition-metal catalysts and achieves moderate to high yields (Figure 2).
Another innovative pathway involves the Bi(OTf)₃-catalyzed dehydrative cycloisomerization of α-hydroxyoxetanyl ketones. This method, developed for synthesizing 2,4-disubstituted furans, can be adapted for difurfuryl sulfide production by introducing thiol-containing precursors [3]. The use of bismuth-based catalysts enhances reaction sustainability while maintaining high regioselectivity.
Catalysis plays a pivotal role in optimizing difurfuryl sulfide synthesis. ReOBr has emerged as a robust catalyst for chemoselective sulfide bond formation, particularly in reactions involving furfuryl bromides and thiols [1]. Its high tolerance for functional groups minimizes side reactions, making it suitable for complex substrates.
In addition, Bi(OTf)₃ has been employed to accelerate dehydrative cyclization reactions. For example, the synthesis of hydroxymethyl-tethered furans via cycloisomerization demonstrates the catalyst’s ability to stabilize transition states and reduce energy barriers [3]. Similarly, sodium borohydride (NaBH₄) has been utilized in reductive ring-opening reactions of epoxides, enabling the incorporation of sulfur atoms into furan frameworks [2].
The shift toward sustainable synthesis is evident in the adoption of solvent-free conditions and biodegradable catalysts. A notable green method involves the reaction of bis(2-methyl-3-furyl)disulfide with ketones in dimethyl sulfoxide (DMSO) under mild conditions (40°C) [2]. DMSO acts as both a solvent and a mild oxidant, reducing the need for hazardous reagents.
Furthermore, hydrogen atom transfer (HAT)-mediated oxidation has been explored for converting primary alcohols to carboxylic acids, a step relevant to difurfuryl sulfide precursors [3]. This method avoids toxic oxidants like chromium-based compounds, aligning with green chemistry principles.
Scaling difurfuryl sulfide synthesis presents challenges in purification and catalyst recovery. Laboratory-scale methods often rely on flash column chromatography, which becomes impractical at industrial scales due to cost and time constraints [2]. Alternative purification techniques, such as distillation or crystallization, are under investigation.
Industrial processes prioritize continuous-flow reactors to enhance heat and mass transfer, particularly for exothermic reactions like thiol-bromide couplings. Additionally, the use of heterogeneous catalysts (e.g., immobilized ReOBr on silica) facilitates catalyst reuse and reduces waste [1].
Difurfuryl sulfide represents one of the most important sulfur-containing volatile compounds naturally occurring in coffee, where it plays a crucial role in the characteristic aroma profile that defines the sensory experience of roasted coffee beverages [1] [2] [3]. The compound is predominantly formed during the thermal processing of coffee beans, particularly during the roasting phase where temperatures typically range from 160 to 260 degrees Celsius [4] [5].
The natural occurrence of difurfuryl sulfide in coffee systems follows distinct patterns that correlate directly with processing conditions and bean characteristics. In roasted coffee beans, the compound typically appears at concentrations ranging from 0.01 to 1.0 parts per million, with the exact levels dependent upon roasting temperature, duration, and the specific coffee variety being processed [2] [3] [6]. The compound exhibits particularly pronounced formation during medium to dark roasting profiles, where the extended thermal exposure facilitates the complex chemical reactions necessary for its biosynthesis [7] [8].
Research has demonstrated that difurfuryl sulfide formation in coffee follows a temperature-dependent kinetic profile, with optimal generation occurring between 180 and 220 degrees Celsius [9] [10]. The compound's concentration reaches maximum levels during the middle stages of roasting, after which prolonged heating or excessive temperatures may lead to degradation or conversion to other sulfur-containing derivatives [11] [12]. This temperature sensitivity necessitates careful control of roasting parameters to optimize the formation of desirable aroma compounds while minimizing the production of potentially harmful thermal contaminants [4].
The sensory characteristics of difurfuryl sulfide in coffee are described as earthy, mushroom-like, coffee-characteristic, meaty, and sulfurous, contributing significantly to the overall roasted coffee aroma profile [3] [6]. These descriptors reflect the compound's powerful organoleptic properties, which are detectable at extremely low concentrations due to its low odor threshold. The compound's contribution to coffee aroma is particularly notable in the headspace above freshly roasted beans and brewed coffee, where it forms part of the complex volatile bouquet that defines coffee's distinctive sensory appeal [1] [13].
Different coffee processing methods result in varying levels of difurfuryl sulfide formation. Instant coffee powders typically contain higher concentrations of the compound compared to roasted beans, likely due to the additional thermal processing involved in spray drying or freeze-drying procedures [14]. Ground coffee powder maintains similar concentration levels to whole beans, but may experience some losses during storage due to volatilization [15]. Coffee brew, as a liquid medium, contains trace levels of difurfuryl sulfide, with concentrations that diminish over time due to binding interactions with other coffee components and thermal degradation processes [16] [13].
The analytical detection of difurfuryl sulfide in coffee products typically employs gas chromatography-mass spectrometry techniques, often coupled with headspace solid-phase microextraction for sample preparation [17] [18]. These methods provide the sensitivity necessary to quantify the compound at the low concentrations typically found in coffee products, while offering the selectivity required to distinguish difurfuryl sulfide from other structurally similar compounds present in the complex coffee matrix [19] [20].
The biogenesis of difurfuryl sulfide in natural systems, particularly within coffee beans during roasting, involves multiple interconnected biochemical pathways that converge to produce this important aroma compound. The primary biosynthetic route involves the Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars and amino acids that occurs extensively during thermal processing of foods [4] [21].
The Maillard reaction pathway represents the most significant mechanism for difurfuryl sulfide formation in coffee systems. This process initiates with the condensation of reducing sugars, particularly arabinose and ribose derived from the breakdown of pentosans and other polysaccharides present in green coffee beans [22] [23]. These sugars undergo dehydration and cyclization reactions at elevated temperatures, forming furanic intermediates including furfural and furfuryl alcohol, which serve as critical precursors for subsequent sulfur incorporation reactions [9] [24].
The incorporation of sulfur into the furanic backbone occurs through interactions with sulfur-containing amino acids, primarily cysteine, which is naturally present in coffee beans [25] [26]. During the thermal processing of coffee, cysteine undergoes degradation to release hydrogen sulfide and other reactive sulfur species, which subsequently react with furfural derivatives to form the characteristic carbon-sulfur bonds found in difurfuryl sulfide [27]. This sulfur incorporation process is facilitated by the acidic pH conditions that develop during coffee roasting, typically ranging from 4.5 to 6.5.
Research has demonstrated that the formation of difurfuryl sulfide through the cysteine-furfural pathway occurs optimally at temperatures between 95 and 180 degrees Celsius, with reaction times ranging from 30 minutes to 2 hours in model systems [26]. However, under the rapid heating conditions of commercial coffee roasting, these reactions can occur within minutes due to the elevated temperatures employed [5]. The efficiency of this biosynthetic pathway depends on the availability of both furanic precursors and sulfur-containing amino acids, as well as the specific thermal history of the coffee beans [23].
An alternative biosynthetic route involves the direct thermal degradation of complex carbohydrates present in coffee beans, particularly arabinogalactans and other polysaccharides. These macromolecules undergo hydrolysis and subsequent dehydration reactions at temperatures between 180 and 260 degrees Celsius, generating furfural and related compounds that can subsequently participate in sulfur incorporation reactions [25]. This pathway is particularly relevant during the latter stages of coffee roasting, where extended thermal exposure promotes the breakdown of complex polymeric structures [12].
The arabinose-cysteine system represents another important biosynthetic mechanism for difurfuryl sulfide formation. In this pathway, arabinose undergoes conversion to 3-deoxypentosone through Amadori rearrangement and subsequent dehydration reactions [23]. The resulting intermediate can then react with cysteine-derived hydrogen sulfide to form furfuryl mercaptan, which may subsequently dimerize or undergo further reactions to produce difurfuryl sulfide [24]. This mechanism has been confirmed through isotopic labeling studies using carbon-13 labeled arabinose, which demonstrated the incorporation of carbon atoms from the sugar precursor into the final sulfur-containing product [23].
The biogenesis of difurfuryl sulfide is also influenced by the presence of other components in the coffee matrix, including proteins, lipids, and various organic acids. These components can act as catalysts or inhibitors for the formation reactions, modifying the overall yield and selectivity of the biosynthetic process. Additionally, the water activity and pH of the coffee matrix play crucial roles in determining the efficiency of the various biosynthetic pathways, with optimal conditions typically occurring under slightly acidic conditions with moderate water activity [21].
Microbial systems, while not directly relevant to coffee processing, provide important insights into the potential biosynthetic mechanisms for difurfuryl sulfide formation. Certain bacteria and fungi have been shown to produce furanic compounds through enzymatic pathways involving specialized dehydrogenases and transferases. These systems demonstrate the feasibility of enzymatic approaches to difurfuryl sulfide synthesis, although such mechanisms do not appear to operate under the thermal conditions encountered during coffee roasting.
The extraction and isolation of difurfuryl sulfide from natural sources, particularly coffee products, requires specialized analytical techniques that account for the compound's volatility, thermal sensitivity, and relatively low concentrations. The methodological approaches employed for this purpose have evolved significantly over the past several decades, with modern techniques offering improved sensitivity, selectivity, and reproducibility compared to earlier methods [18].
Headspace solid-phase microextraction stands as the most widely employed technique for the extraction of difurfuryl sulfide from coffee and other natural sources. This method utilizes specialized fiber coatings, most commonly divinylbenzene-carboxen-polydimethylsiloxane or carboxen-polydimethylsiloxane compositions, which provide optimal selectivity for sulfur-containing volatile compounds [17] [18]. The extraction process typically involves exposing the coated fiber to the headspace above a coffee sample at temperatures ranging from 30 to 80 degrees Celsius for extraction periods of 10 to 60 minutes, depending on the specific matrix and target concentration levels [15].
The optimization of headspace solid-phase microextraction conditions requires careful consideration of multiple parameters, including extraction temperature, extraction time, sample volume, salt addition, and pH adjustment. Research has demonstrated that extraction temperatures between 35 and 60 degrees Celsius provide optimal recovery of difurfuryl sulfide while minimizing the extraction of interfering compounds [17] [20]. The addition of sodium chloride at concentrations of 20 percent weight per volume, along with small amounts of ethylenediaminetetraacetic acid, has been shown to significantly enhance extraction efficiency by modifying the partitioning behavior of volatile compounds between the sample matrix and the headspace [20].
Steam distillation represents a classical extraction method that remains valuable for the isolation of difurfuryl sulfide from coffee and other natural sources. This technique involves the continuous distillation of volatile compounds from a heated sample matrix, typically at temperatures around 100 degrees Celsius, for periods ranging from 30 to 120 minutes. The distillate containing difurfuryl sulfide is collected and may be further concentrated through liquid-liquid extraction or other separation techniques. While steam distillation provides good recovery efficiencies of 60 to 85 percent, it requires larger sample volumes and longer extraction times compared to modern headspace techniques.
Solvent extraction methodologies offer an alternative approach for the isolation of difurfuryl sulfide from coffee products, particularly when dealing with solid matrices or when comprehensive extraction of multiple compound classes is desired. Common extraction solvents include dichloromethane, ethyl acetate, and diethyl ether, which provide good solubility for sulfur-containing organic compounds while offering relatively low boiling points for subsequent solvent removal [7]. The extraction process typically involves multiple contact steps with organic solvent at ambient or slightly elevated temperatures, followed by concentration of the extract through evaporation or distillation.
Dynamic headspace extraction provides a continuous sampling approach that is particularly useful for monitoring the evolution of difurfuryl sulfide during thermal processing or storage. This technique involves the continuous purging of a sample with an inert gas, typically nitrogen or helium, at temperatures between 40 and 80 degrees Celsius, with the volatile compounds being captured on solid adsorbent materials such as Tenax or activated carbon. The captured compounds are subsequently desorbed through thermal treatment and analyzed by gas chromatography-mass spectrometry [18].
Simultaneous distillation-extraction combines the advantages of both steam distillation and solvent extraction, providing comprehensive recovery of volatile and semi-volatile compounds from complex matrices. This technique involves the concurrent distillation of volatile compounds from an aqueous sample and their extraction into an organic solvent phase, typically resulting in recovery efficiencies of 75 to 90 percent for difurfuryl sulfide. The method is particularly valuable when dealing with samples that contain both water-soluble and lipophilic components, as commonly encountered in coffee products.
Supercritical fluid extraction using carbon dioxide, often with small amounts of polar modifiers such as ethanol or methanol, offers a green alternative for the extraction of difurfuryl sulfide from natural sources. This technique operates at relatively mild temperatures of 40 to 60 degrees Celsius and provides good selectivity for organic compounds while avoiding the use of toxic organic solvents. The extraction efficiency typically ranges from 70 to 90 percent, with the additional advantage of producing solvent-free extracts that require minimal further purification.
The analytical quantification of difurfuryl sulfide in extracts typically employs gas chromatography coupled with mass spectrometry, flame ionization detection, or specialized sulfur-selective detectors such as pulsed flame photometric detection [18] [19]. The use of isotopically labeled internal standards, particularly deuterated analogs of difurfuryl sulfide, provides improved accuracy and precision in quantitative analyses [24]. Detection limits for modern analytical methods typically range from 0.01 to 0.1 parts per million, depending on the specific extraction method and instrumental configuration employed [15].
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